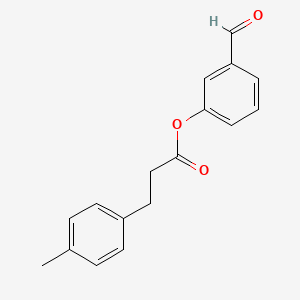
3-Formylphenyl 3-(4-methylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylphenyl 3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C₁₅H₁₂O₃. It is a derivative of phenylpropanoic acid and is characterized by the presence of a formyl group (-CHO) attached to a phenyl ring and a methyl group on the para position of another phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3-(4-methylphenyl)propanoate typically involves the esterification of 3-formylphenylpropanoic acid with 4-methylbenzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formylphenyl 3-(4-methylphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form the corresponding carboxylic acid.
Reduction: Reduction of the formyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: 3-Formylphenyl 3-(4-methylphenyl)propanoic acid
Reduction: 3-Formylphenyl 3-(4-methylphenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Formylphenyl 3-(4-methylphenyl)propanoate has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Wirkmechanismus
3-Formylphenyl 3-(4-methylphenyl)propanoate is similar to other phenylpropanoic acid derivatives, such as methyl 4-(3-formylphenyl)benzoate and 3-(4-isobutyl-2-methylphenyl)propanal. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(3-formylphenyl)benzoate
3-(4-isobutyl-2-methylphenyl)propanal
3-Formylphenylpropanoic acid
Eigenschaften
IUPAC Name |
(3-formylphenyl) 3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-5-7-14(8-6-13)9-10-17(19)20-16-4-2-3-15(11-16)12-18/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXCEGJNSIEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)OC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B7842672.png)
![2-(3-{[Methyl(phenyl)amino]methyl}phenyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B7842681.png)

![3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7842697.png)
![3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile](/img/structure/B7842699.png)
![N-(2-aminoethyl)-2-(2,3-dihydro-3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B7842715.png)

![3-[(6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B7842721.png)
![6-({6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}formamido)hexanoic acid](/img/structure/B7842729.png)
![6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B7842737.png)

![3-Methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B7842752.png)
